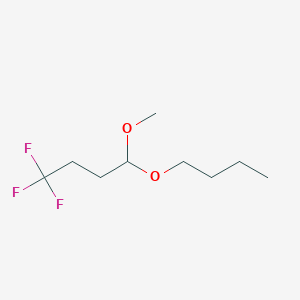
4-Butoxy-1,1,1-trifluoro-4-methoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-1,1,1-trifluoro-4-methoxybutane: is an organic compound with the molecular formula C9H17F3O2 It is characterized by the presence of both butoxy and methoxy functional groups attached to a butane backbone, along with three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-1,1,1-trifluoro-4-methoxybutane typically involves the reaction of 4-methoxy-1,1,1-trifluorobutane with butanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-1,1,1-trifluoro-4-methoxybutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: 4-Butoxy-1,1,1-trifluoro-4-methoxybutane is used as an intermediate in organic synthesis
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Butoxy-1,1,1-trifluoro-4-methoxybutane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Butoxy-1,1,1-trifluoro-3-buten-2-one: This compound has a similar structure but with a different functional group arrangement.
4-Bromo-1,1,2-trifluoro-1-butene: Another fluorinated compound with different reactivity and applications.
Uniqueness: 4-Butoxy-1,1,1-trifluoro-4-methoxybutane is unique due to its combination of butoxy and methoxy groups along with trifluoromethyl substitution. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
143529-20-8 |
|---|---|
Molecular Formula |
C9H17F3O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-butoxy-1,1,1-trifluoro-4-methoxybutane |
InChI |
InChI=1S/C9H17F3O2/c1-3-4-7-14-8(13-2)5-6-9(10,11)12/h8H,3-7H2,1-2H3 |
InChI Key |
VVTWQKANDHOGEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CCC(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


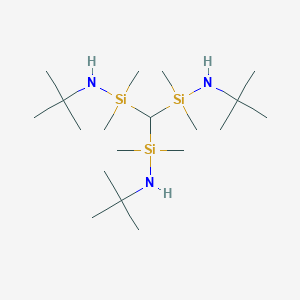

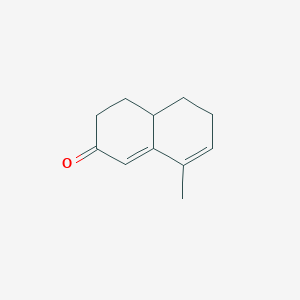
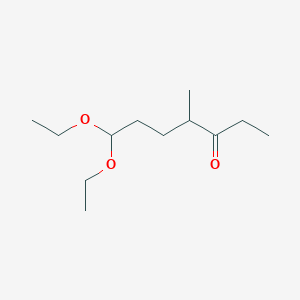
![N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine](/img/structure/B15162495.png)
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
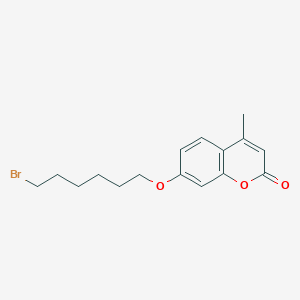
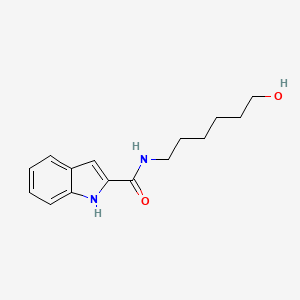
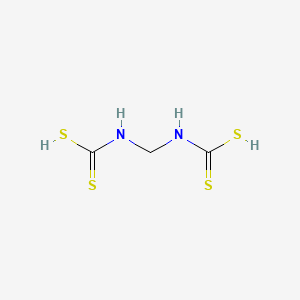
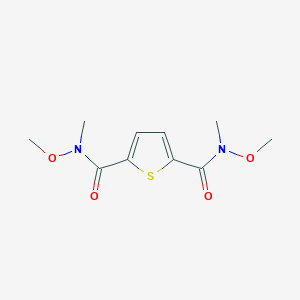
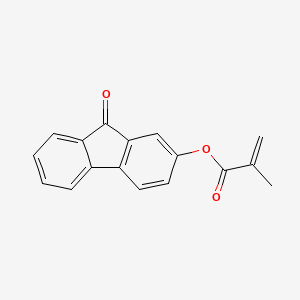
![Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-](/img/structure/B15162542.png)
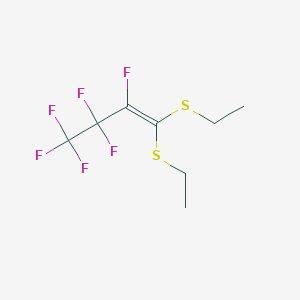
![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)
